1,3-Dichloro-2,6-naphthyridine 1,3-Dichloro-2,6-naphthyridine
Brand Name: Vulcanchem
CAS No.: 2035-53-2
VCID: VC18622046
InChI: InChI=1S/C8H4Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h1-4H
SMILES:
Molecular Formula: C8H4Cl2N2
Molecular Weight: 199.03 g/mol

1,3-Dichloro-2,6-naphthyridine

CAS No.: 2035-53-2

Cat. No.: VC18622046

Molecular Formula: C8H4Cl2N2

Molecular Weight: 199.03 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dichloro-2,6-naphthyridine - 2035-53-2

Specification

CAS No. 2035-53-2
Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
IUPAC Name 1,3-dichloro-2,6-naphthyridine
Standard InChI InChI=1S/C8H4Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h1-4H
Standard InChI Key UWNZVORGLNKFGL-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC2=CC(=NC(=C21)Cl)Cl

Introduction

Structural and Molecular Characteristics

1,3-Dichloro-2,6-naphthyridine has the molecular formula C₈H₄Cl₂N₂ and a molecular weight of 199.04 g/mol . Its IUPAC name is 1,3-dichloro-2,6-naphthyridine, and its canonical SMILES representation is ClC1=NC(Cl)=CC2=C1C=CN=C2 . The InChI key (UWNZVORGLNKFGL-UHFFFAOYSA-N) confirms its unique stereochemical identity .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2035-53-2
Molecular FormulaC₈H₄Cl₂N₂
Molecular Weight199.04 g/mol
IUPAC Name1,3-Dichloro-2,6-naphthyridine
SMILESClC1=NC(Cl)=CC2=C1C=CN=C2
Melting PointNot reported
Boiling PointNot reported
SolubilityLow in polar solvents

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via cyclocondensation or halogenation strategies:

  • Cyclocondensation: Reaction of 4-amino-2-chloropyridine derivatives with triethyl orthoformate under controlled conditions yields 1,3-dichloro-2,6-naphthyridine . For example, cyclization of 1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one produces the target compound with moderate yields .

  • Halogenation: Direct chlorination of 2,6-naphthyridine precursors using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) introduces chlorine atoms at the 1- and 3-positions .

Industrial-Scale Methods

Industrial production emphasizes scalability and purity optimization. Methods involve:

  • Continuous-flow reactors to maintain precise temperature control (120–150°C) .

  • Catalytic systems using Lewis acids (e.g., FeCl₃) to enhance reaction efficiency .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorine atoms at positions 1 and 3 are highly reactive toward nucleophiles:

  • Amination: Reaction with primary amines (e.g., pyrrolidine, piperidine) in ethanol yields 1,3-diamino derivatives .

  • Hydrolysis: Treatment with aqueous NaOH produces hydroxylated naphthyridines, though this reaction is less common due to competing side reactions .

Cross-Coupling Reactions

1,3-Dichloro-2,6-naphthyridine participates in Suzuki-Miyaura and Stille couplings to form biaryl structures. For instance, palladium-catalyzed coupling with arylboronic acids introduces aromatic groups at the chlorine sites .

Oxidation and Reduction

  • Oxidation: Using potassium permanganate (KMnO₄) converts the compound to 1,3-dichloro-2,6-naphthyridine N-oxide, enhancing electrophilicity .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) removes chlorine atoms, yielding 2,6-naphthyridine .

Applications in Scientific Research

Medicinal Chemistry

  • Antiviral Agents: Derivatives exhibit activity against human cytomegalovirus (HCMV) by inhibiting viral DNA polymerase .

  • Kinase Inhibitors: Structural analogs are explored as phosphodiesterase 5 (PDE5) inhibitors for Alzheimer’s disease therapy .

Materials Science

  • Organic Electronics: The compound serves as a precursor for luminescent materials in organic light-emitting diodes (OLEDs) .

  • Coordination Polymers: Chelation with transition metals (e.g., Ru, Pt) forms complexes with catalytic properties .

Comparison with Analogous Naphthyridines

Table 2: Comparative Analysis of Dichloro-Naphthyridine Isomers

CompoundCAS NumberChlorine PositionsKey Applications
1,3-Dichloro-2,6-naphthyridine2035-53-21, 3Pharmaceuticals, OLEDs
2,6-Dichloro-1,5-naphthyridine27017-66-92, 6Anticancer research
2,4-Dichloro-1,6-naphthyridine1422496-28-32, 4Antimicrobial agents

The 1,3-dichloro isomer is distinguished by its higher electrophilicity at the 1- and 3-positions, enabling selective functionalization compared to other isomers .

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